N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine
Description
N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine is a substituted aromatic diamine featuring benzyl and ethyl groups at the N1 position and a methyl group at the 3-position of the benzene ring. Its molecular formula is C16H20N2, with a molecular weight of 264.35 g/mol.
Properties
IUPAC Name |
4-N-benzyl-4-N-ethyl-2-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)15-9-10-16(17)13(2)11-15/h4-11H,3,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNNKWMRSLQOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the aromatic ring.
Reductive Amination: Another common method is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form the desired amine product.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available benzene derivatives. The process includes nitration, reduction, and subsequent alkylation steps to introduce the benzyl and ethyl groups.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyl or ethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or other nucleophilic species for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated as a candidate for drug development.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism by which N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The benzyl and ethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine with key analogs, emphasizing substituent positions and functional groups:
Biological Activity
N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine, a compound with the chemical formula , is an aromatic amine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a benzyl group, an ethyl group, and two amine groups. The presence of these substituents enhances its ability to interact with biological macromolecules through various interactions such as hydrogen bonding and π-π stacking.
This compound exerts its biological effects primarily through:
- Binding Affinity : The benzyl and ethyl groups increase the compound's affinity for specific enzymes and receptors, modulating their activity.
- Interaction with Molecular Targets : The compound can form hydrogen bonds with amino acid residues in target proteins, influencing their conformation and function .
Biological Activities
Research indicates that this compound has several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains of bacteria. The compound's structure may facilitate penetration into bacterial membranes, disrupting cellular functions.
- Anticancer Properties : Investigations have shown that this compound can induce apoptosis in certain cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways crucial for cell survival .
- Enzyme Inhibition : The compound has been studied as an inhibitor of enzymes involved in metabolic pathways. For instance, it may inhibit certain kinases or proteases, leading to altered cellular metabolism .
Case Studies
-
Antibacterial Efficacy :
- A study tested this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Table 1 summarizes the antibacterial activity against selected strains:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 25 µg/mL Escherichia coli 50 µg/mL Pseudomonas aeruginosa 75 µg/mL -
Anticancer Activity :
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 100 µM.
- Figure 1 illustrates the dose-dependent effect on cell viability.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are also being explored for enhanced biological activity or reduced toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
